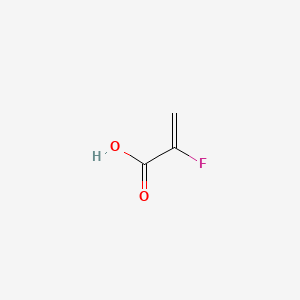

2-Fluoroacrylic acid

Descripción

Overview of Fluorinated Organic Compounds in Contemporary Chemistry

Nearly all organofluorine compounds are synthetic, with very few naturally occurring examples. acs.org Their distinct properties have led to diverse applications, ranging from pharmaceuticals and agrochemicals to advanced materials. alfa-chemistry.comwikipedia.org It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com In materials science, fluoropolymers are used as specialty lubricants and in the manufacturing of components for liquid crystal displays. alfa-chemistry.com The strategic introduction of fluorine into an organic molecule can profoundly alter its physical, chemical, and biological properties.

Significance of Acrylic Acid Derivatives in Synthesis and Materials Science

Acrylic acid and its derivatives are a versatile class of chemical compounds extensively used as foundational building blocks in chemical synthesis and materials science. ontosight.aibrazilianjournals.com.br These compounds, characterized by a vinyl group attached directly to a carboxylic acid terminus, are key monomers in the production of a wide array of polymers. researchgate.net Acrylates, the esters of acrylic acid, are fundamental to preparing emulsion and solution polymers, which are integral to the production of coatings, adhesives, and inks. brazilianjournals.com.brresearchgate.netgoogle.com

The high reactivity of the double bond and the carboxylic acid group allows for a variety of chemical transformations, including additions, esterifications, and amidations. smolecule.comontosight.ai This reactivity makes them valuable intermediates in the synthesis of more complex molecules. brazilianjournals.com.br In medicinal chemistry, for instance, the acrylic acid scaffold is used to develop new bioactive molecules with potential applications against a range of diseases. ontosight.aibrazilianjournals.com.brontosight.ai Furthermore, a significant portion of acrylic acid is used to manufacture superabsorbent polymers and for applications in water treatment and detergents. researchgate.net

Distinguishing Features of 2-Fluoroacrylic Acid: A Fluorinated Alpha,Beta-Unsaturated Carboxylic Acid

This compound, also known as α-fluoroacrylic acid, is a fluorinated derivative of acrylic acid with the chemical formula C₃H₃FO₂. ontosight.aiguidechem.com It is structurally defined as an alpha,beta-unsaturated carboxylic acid where a fluorine atom is substituted at the alpha-carbon position (the carbon adjacent to the carboxyl group). cymitquimica.com This specific placement of the fluorine atom distinguishes it from other acrylic acid derivatives and imparts a unique combination of properties. smolecule.com The compound exists as a colorless liquid or an off-white to light yellow solid. smolecule.comguidechem.com It is soluble in water and other polar organic solvents. ontosight.aicymitquimica.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 430-99-9 | smolecule.comguidechem.com |

| Molecular Formula | C₃H₃FO₂ | ontosight.aiguidechem.com |

| Boiling Point | ~194-196°C | ontosight.ai |

| Melting Point | ~51-52°C | smolecule.com |

| pKa | 2.55 (at 25°C) | guidechem.com |

| Solubility in Water | 673 g/L (at 25°C) | guidechem.com |

The substitution of a hydrogen atom with a highly electronegative fluorine atom at the alpha position has a profound impact on the electronic properties and reactivity of the acrylic acid scaffold. smolecule.comcymitquimica.com The fluorine atom acts as a strong electron-withdrawing group, which significantly influences the electron distribution across the molecule. smolecule.com This electronic perturbation enhances the compound's reactivity in several key chemical processes. smolecule.com

The double bond in this compound is particularly susceptible to nucleophilic addition reactions. smolecule.comguidechem.com The fluorine atom increases the electrophilicity of the beta-carbon, making it more attractive to nucleophiles. This heightened reactivity is leveraged in various organic synthesis applications. guidechem.com Furthermore, the presence of fluorine affects the acidity of the carboxylic acid group. guidechem.comcymitquimica.com The compound is used as a monomer in polymerization reactions to create fluorinated polymers, which often exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts. smolecule.comontosight.ai Its ability to participate in reactions such as esterification and amidation, common to carboxylic acids, makes it a versatile reagent for introducing the fluoroacrylate moiety into diverse molecular structures. smolecule.comguidechem.com

Historical Context of this compound Research and Development

Research into this compound and its derivatives gained momentum in the late 20th century, driven by a growing interest in fluorinated organic compounds for specialty applications. Early studies, such as those published in the late 1980s and early 1990s, focused on establishing viable synthetic routes to α-fluoroacrylic acid and its esters. googleapis.comacs.org These initial investigations explored various chemical pathways to prepare these monomers and began to characterize their fundamental properties and reactivity. researchgate.net The development of methods for producing 2-fluoroacrylates was a key objective, as these compounds were identified as valuable for creating high-strength structural materials and for use in microelectronics processing. googleapis.com Over time, research has evolved from fundamental synthesis to exploring the polymerization of these monomers and the unique properties of the resulting fluoropolymers. researchgate.net

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is centered on its application in advanced materials and as a specialized building block in organic synthesis. guidechem.commarketresearchintellect.com A primary focus is its use as a monomer for the preparation of novel fluoropolymers. ontosight.aichemicalbook.com These polymers are investigated for high-tech applications where properties like enhanced thermal stability, chemical resistance, and specific optical characteristics are required. ontosight.airesearchgate.net Studies have explored the copolymerization of this compound derivatives with other monomers to fine-tune material properties for functional coatings and other advanced applications. researchgate.netresearchgate.net

In addition to polymer chemistry, this compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.aiguidechem.com Its unique structure is utilized by medicinal chemists to develop new drug candidates. smolecule.com

Future research is likely to head in several promising directions. One emerging area is the development of biocatalytic and biosynthetic pathways to produce this compound and related fluorinated compounds. frontiersin.org Such methods could offer more sustainable and efficient alternatives to traditional chemical synthesis. frontiersin.org There is also ongoing exploration into new polymerization techniques, including controlled radical polymerizations, to create well-defined polymer architectures with highly specific functionalities. researchgate.net As the demand for specialized materials in fields like electronics, optics, and medicine continues to grow, research into the synthesis and application of this compound and its derivatives is expected to expand further. marketresearchintellect.comresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoroprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FO2/c1-2(4)3(5)6/h1H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCFGHUTYSLISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902405 | |

| Record name | 2-Fluoroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430-99-9 | |

| Record name | 2-Fluoroacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoroacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROACRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEP1A791CI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Fluoroacrylic Acid and Its Derivatives

Precursor-Based Synthetic Routes

Precursor-based syntheses are a cornerstone in the production of 2-fluoroacrylic acid, offering various pathways from readily available starting materials. These routes are distinguished by the choice of precursor, which dictates the subsequent chemical transformations required to achieve the final product.

Synthesis from 2-Fluoroacrolein (B76022)

2-Fluoroacrolein serves as a direct and efficient precursor to this compound through oxidation. Various oxidizing agents and conditions have been explored to facilitate this conversion, with notable examples including systems based on ferric chloride with hydrogen peroxide and meta-Chloroperoxybenzoic acid (m-CPBA).

A documented method for the synthesis of this compound involves the oxidation of 2-fluoroacrolein using a combination of ferric chloride and hydrogen peroxide. googleapis.comgoogle.com In a typical procedure, 2-fluoroacrolein is mixed with a catalytic amount of ferric trichloride. googleapis.com Subsequently, 30% hydrogen peroxide is added dropwise while maintaining the reaction temperature at 30°C. googleapis.comgoogle.com The reaction is stirred for a period, followed by an extraction and crystallization workup to yield the final this compound product. googleapis.com This method has been reported to achieve a high yield of 90%. googleapis.comgoogle.com

Table 1: Reaction Parameters for Oxidation of 2-Fluoroacrolein with FeCl₃/H₂O₂

| Parameter | Value |

|---|---|

| Precursor | 2-Fluoroacrolein |

| Oxidizing Agent | 30% Hydrogen Peroxide |

| Catalyst | Ferric Chloride |

| Temperature | 30°C |

| Reaction Time | 2 hours |

| Reported Yield | 90% |

Data sourced from patent documents. googleapis.comgoogle.com

Another effective method for the oxidation of 2-fluoroacrolein is the use of meta-Chloroperoxybenzoic acid (m-CPBA). googleapis.comgoogle.comgoogleapis.com This procedure involves reacting 2-fluoroacrolein with m-CPBA in a solvent such as dichloromethane (B109758). googleapis.comgoogle.com The reaction is typically conducted at a controlled temperature of 20°C for two hours. googleapis.comgoogleapis.com Following the reaction period, the mixture is cooled, filtered, and the filtrate is concentrated. googleapis.comgoogle.com The crude product is then purified by crystallization, for instance from n-heptane, to afford this compound with a reported yield of 92%. googleapis.comgoogle.comgoogleapis.com

Table 2: Reaction Parameters for Oxidation of 2-Fluoroacrolein with m-CPBA

| Parameter | Value |

|---|---|

| Precursor | 2-Fluoroacrolein |

| Oxidizing Agent | m-CPBA |

| Solvent | Dichloromethane |

| Temperature | 20°C |

| Reaction Time | 2 hours |

| Reported Yield | 92% |

Data sourced from patent documents. googleapis.comgoogle.comgoogleapis.com

The oxidation of 2-fluoroacrolein to this compound is not limited to the specific examples above. A broader range of reagents and conditions can be employed for this transformation. The reaction temperature is generally maintained between 0-60°C, with a preferred range of 15-25°C. googleapis.comgoogleapis.com

A variety of oxidizing agents are suitable, including:

Sodium chlorite (B76162) googleapis.comgoogleapis.com

Sodium hypochlorite (B82951) googleapis.comgoogleapis.com

30% Hydrogen peroxide googleapis.comgoogleapis.com

Peracetic acid googleapis.comgoogleapis.com

Peroxybenzoic acid googleapis.comgoogleapis.com

m-Chloroperoxybenzoic acid googleapis.comgoogleapis.com

Sodium persulfate googleapis.comgoogleapis.com

Tert-butyl peroxide googleapis.comgoogleapis.com

Oxygen or air googleapis.comgoogleapis.com

To facilitate the oxidation, various catalysts can be utilized. These are often salts of iron, vanadium, tungsten, molybdenum, or cobalt. googleapis.comgoogle.com Specific examples include ferric chloride, ferrous sulfate, tungstic acid, sodium tungstate, and cobalt diacetylacetonate. googleapis.com The reaction can be carried out in several organic solvents, such as toluene (B28343), methanol (B129727), ethanol (B145695), n-heptane, n-hexane, or dichloromethane. googleapis.com

Table 3: General Conditions for Oxidation of 2-Fluoroacrolein

| Category | Examples |

|---|---|

| Oxidizing Agents | Sodium chlorite, Sodium hypochlorite, Hydrogen peroxide, Peracetic acid, m-CPBA, Oxygen |

| Catalysts | Iron salts (e.g., FeCl₃), Vanadium salts, Tungsten salts (e.g., Na₂WO₄), Cobalt salts |

| Solvents | Dichloromethane, Toluene, n-Heptane, Alcohols (Methanol, Ethanol) |

| Temperature Range | 0-60°C (15-25°C preferred) |

Data compiled from multiple sources. googleapis.comgoogleapis.com

Oxidation with m-CPBA (meta-Chloroperoxybenzoic acid)

Synthesis from 2-Fluoroacetic Acid Esters

An alternative synthetic route starts from esters of 2-fluoroacetic acid. This pathway involves a condensation reaction followed by an elimination step to form the acrylic acid structure.

The synthesis of 2-fluoroacrylates from 2-fluoroacetic acid esters is a known process that proceeds via a reaction with formaldehyde (B43269), which is then followed by a dehydration step to yield the final product. google.comgoogleapis.com This method has been noted to present certain challenges; for instance, the precursor ethyl 2-fluoroacetate is highly toxic. google.comgoogleapis.com Furthermore, the initial addition reaction with formaldehyde requires cryogenic temperature control and the use of expensive base reagents to proceed effectively. google.comgoogleapis.com

Reaction with Formaldehyde and Subsequent Dehydration

Challenges: Toxicity and Reaction Control

A significant hurdle in the synthesis of 2-fluoroacrylates is the high toxicity of some precursors, such as ethyl 2-fluoroacetate. googleapis.com This necessitates stringent safety protocols and specialized handling procedures. Furthermore, many synthetic pathways require precise reaction control, often involving cryogenic temperatures to manage the reactivity of intermediates and prevent undesirable side reactions. googleapis.comgoogle.com For instance, the addition reaction of ethyl 2-fluoroacetate with formaldehyde requires low-temperature control and the use of expensive base reagents. googleapis.comgoogle.com The management of these factors is crucial for both the safety and efficiency of the synthesis.

Synthesis from 2-Fluoropropionic Acid Esters

A notable pathway to this compound derivatives involves the use of 2-fluoropropionic acid esters as starting materials. google.com This method is characterized by a sequence of specific chemical transformations.

Fluorine Substitution, Bromination with N-Bromosuccinimide (NBS), and Elimination Reactions

This synthetic route commences with a 2-fluoropropionic ester and proceeds through a bromination step, followed by an elimination reaction to yield the desired 2-fluoroacrylate. google.com The bromination is typically achieved using N-bromosuccinimide (NBS), a common and effective brominating agent for such transformations. google.com The subsequent elimination of hydrogen bromide from the brominated intermediate introduces the double bond, forming the acrylate (B77674) structure. google.com

Synthesis from 2-Fluoromalonic Acid Esters

An alternative and widely explored route to this compound and its esters utilizes 2-fluoromalonic acid esters as the foundational building block. google.com This method involves a multi-step sequence that leverages the reactivity of the fluorinated malonate.

Addition with Formaldehyde under Basic Conditions, Dehydration, and Decarboxylation

The synthesis begins with the addition of a 2-fluoromalonic acid ester to formaldehyde in the presence of a base. google.com This is followed by a dehydration step to remove a water molecule and a subsequent decarboxylation, which involves the loss of a carboxyl group as carbon dioxide, to generate the final 2-fluoroacrylate product. google.commasterorganicchemistry.com This sequence of reactions provides a direct pathway to the desired fluorinated monomer. worktribe.com

Economic Considerations: Raw Material Cost and Atom Economy

Research Findings on Synthetic Yields

The following table summarizes the reported yields for various synthetic steps in the production of this compound and its derivatives, as detailed in the provided search results.

| Starting Material | Reaction | Product | Yield |

| 2-fluoroacrylaldehyde | Oxidation with hydrogen peroxide/ferric trichloride | This compound | 90% googleapis.com |

| 2-fluoroacrylaldehyde | Oxidation with m-cpba | This compound | 92% googleapis.com |

| 1-((1-butoxy-2-fluoropropenyl)oxy)butane | Hydrolysis with 10% HCl | 2-fluoroacrylaldehyde | 90% googleapis.com |

| 1-((1-butoxy-2-fluoropropenyl)oxy)butane | Cracking with steam and nitrogen carrier gas | 2-fluoroacrylaldehyde | 70% googleapis.com |

| This compound | Esterification with methanol and sulfuric acid | methyl 2-fluoroacrylate | 89% googleapis.com |

| This compound | Reaction with thionyl chloride followed by methanol | methyl 2-fluoroacrylate | 93% googleapis.com |

Synthesis via Rhodium-Catalyzed Hydroformylation of Vinyl Fluoride (B91410)

A notable method for synthesizing this compound involves the rhodium-catalyzed hydroformylation of vinyl fluoride. researchgate.netresearchgate.net This process yields 2-fluoropropanal, which then undergoes further reactions to produce the final acid product. researchgate.netresearchgate.netscribd.com The use of rhodium carbonyl complexes as catalysts has proven effective, leading to good yields of the intermediate aldehyde, as high as 81%. scribd.com

Dehydrogenation via Chlorination-Dehydrochlorination

To convert 2-fluoropropanoic acid into this compound, a dehydrogenation process is employed. researchgate.netresearchgate.net This is accomplished through a chlorination-dehydrochlorination reaction sequence. researchgate.netresearchgate.netscribd.com This final step in this synthetic route has been shown to produce this compound in yields exceeding 60%. researchgate.netresearchgate.netscribd.com

| Reaction Step | Reactant | Product | Catalyst/Reagents | Reported Yield |

| Hydroformylation | Vinyl Fluoride | 2-Fluoropropanal | Rhodium Carbonyl Complexes | Up to 81% scribd.com |

| Oxidation | 2-Fluoropropanal | 2-Fluoropropanoic Acid | - | ~70% researchgate.netresearchgate.netscribd.com |

| Dehydrogenation | 2-Fluoropropanoic Acid | This compound | Chlorination-Dehydrochlorination | >60% researchgate.netresearchgate.netscribd.com |

Multi-Step Synthetic Pathways to 2-Fluoroacrylates

An alternative strategy for producing 2-fluoroacrylates involves a multi-step pathway that begins with the reaction of vinyl ethers and dichloromonofluoromethane. googleapis.comgoogleapis.com This method proceeds through the formation and subsequent conversion of substituted cyclopropane (B1198618) compounds. googleapis.comgoogleapis.com

Vinyl Ether Reactions with Dichloromonofluoromethane to Substituted Cyclopropane Compounds

In the initial step of this pathway, a vinyl ether is reacted with dichloromonofluoromethane. googleapis.comgoogleapis.com This addition reaction results in the formation of a substituted cyclopropane compound. googleapis.comgoogleapis.com The reaction can be carried out under basic conditions at temperatures ranging from 0 to 50 °C. google.com

Conversion of Substituted Cyclopropane Compounds to 2-Fluoroacrylaldehyde

The substituted cyclopropane compound is then converted into 2-fluoroacrylaldehyde. googleapis.comgoogleapis.com This can be achieved through a two-step process involving the formation of an acetal (B89532) product followed by hydrolysis, or through direct hydrolysis with water under heat. googleapis.comgoogleapis.com

Hydrolysis in Presence of Water

The synthesis of this compound can be achieved through the hydrolysis of precursor compounds. One pathway involves the hydrolysis of a substituted cyclopropane compound in the presence of water under heating to yield 2-fluoroacrylaldehyde. googleapis.com This intermediate is then oxidized to produce this compound. googleapis.com

Another approach involves the hydrolysis of an acetal product, which is formed by the reaction of a substituted cyclopropane compound with a monohydric alcohol. googleapis.com This hydrolysis is conducted under acidic conditions to yield 2-fluoroacrylaldehyde. googleapis.com The temperature for this acidic hydrolysis is typically maintained between 50-90°C, with a preferred range of 65-75°C. googleapis.com The acidic environment can be created using aqueous solutions of hydrochloric acid, sulfuric acid, phosphoric acid, formic acid, or acetic acid, with hydrochloric acid being a preferred reagent. googleapis.com

Furthermore, this compound can be obtained by the hydrolysis of its ester derivatives. For instance, ethyl 2-fluoroacrylate can be hydrolyzed using aqueous sodium hydroxide (B78521), followed by acidification to yield the carboxylic acid. This saponification process is a common method for converting esters to their corresponding carboxylic acids. nih.gov The hydrolysis of esters using lithium hydroxide in aqueous ethanol or isopropanol (B130326) has also been reported, often resulting in the crystallization of the product acid in high yield and purity upon acidification. nih.gov

Oxidation of 2-Fluoroacrylaldehyde to this compound

The oxidation of 2-fluoroacrylaldehyde is a crucial step in several synthetic routes to this compound. This conversion can be carried out using various oxidizing agents and catalysts. googleapis.com

One effective method involves the use of a catalyst selected from a group that includes iron salts, vanadium salts, tungstates, molybdenum salts, and certain complex salts. googleapis.com The reaction is typically conducted at a temperature ranging from 0-60°C. googleapis.com For example, ferric chloride has been used as a catalyst with 30% hydrogen peroxide as the oxidizing agent. googleapis.comgoogle.com In a specific instance, 2-fluoroacrylaldehyde was mixed with ferric chloride at 30°C, followed by the dropwise addition of 30% hydrogen peroxide. googleapis.comgoogleapis.com The reaction was stirred for two hours at this temperature. googleapis.comgoogleapis.com After extraction with ethyl acetate, the crude this compound was obtained, which was then purified by crystallization from n-heptane, yielding a final product with a 90% yield. googleapis.comgoogle.comgoogleapis.com

Another oxidizing agent that has been successfully employed is meta-chloroperoxybenzoic acid (m-CPBA). googleapis.comgoogle.com In this procedure, 2-fluoroacrylaldehyde is mixed with m-CPBA in dichloromethane and reacted at 20°C for two hours. googleapis.comgoogle.comgoogleapis.com The resulting mixture is then cooled, filtered, and the filtrate is concentrated to give the crude acid. googleapis.comgoogle.comgoogleapis.com Purification by crystallization from n-heptane resulted in a 92% yield of this compound. googleapis.comgoogle.comgoogleapis.com

The choice of oxidizing agent and reaction conditions can be summarized in the following table:

| Oxidizing System | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Hydrogen Peroxide | Ferric Chloride | Ethyl Acetate (for extraction) | 30 | 2 | 90 |

| m-CPBA | - | Dichloromethane | 20 | 2 | 92 |

Esterification of this compound

The esterification of this compound is a key step for producing 2-fluoroacrylate esters, which are valuable monomers for polymerization. This reaction involves treating the carboxylic acid with an alcohol in the presence of an esterifying agent. googleapis.comgoogleapis.com

Common reagents used to facilitate the esterification of this compound include concentrated sulfuric acid and thionyl chloride. googleapis.comgoogle.com Concentrated sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid and making the carbonyl carbon more electrophilic for attack by the alcohol. google.com Thionyl chloride, on the other hand, converts the carboxylic acid into a more reactive acyl chloride intermediate, which then readily reacts with the alcohol. googleapis.comgoogle.com Other potential esterifying agents include ion exchange resins, solidified acids, oxalyl chloride, phosphoryl chloride, and phosgene. google.comgoogleapis.com

The esterification of this compound is typically carried out at temperatures ranging from 10-50°C, with a preferred range of 30-40°C. googleapis.comgoogle.com The reaction can often be performed without a solvent, or in the presence of an inert solvent. google.comgoogleapis.com Suitable solvents include toluene, n-heptane, n-hexane, dichloromethane, ethyl acetate, and isopropyl acetate. google.comgoogleapis.com

In a typical procedure using concentrated sulfuric acid, this compound is mixed with an alcohol, such as methanol or butanol. googleapis.comgoogleapis.com The mixture is heated to 30°C, and concentrated sulfuric acid is added dropwise. googleapis.comgoogleapis.com The reaction is then maintained at 30-35°C for 2 hours. googleapis.comgoogleapis.com After neutralization with saturated sodium bicarbonate, the product is extracted with a solvent like methyl tert-butyl ether and purified by rectification. googleapis.comgoogleapis.com This method has been used to produce methyl 2-fluoroacrylate and butyl 2-fluoroacrylate with yields of 89% and 90%, respectively. googleapis.comgoogleapis.com

When using thionyl chloride, this compound is first mixed with thionyl chloride at a lower temperature, typically 5-10°C. googleapis.comgoogle.com The temperature is then raised to 30°C, and the alcohol is added dropwise. googleapis.comgoogle.com The reaction is maintained at 30-35°C for 2 hours. googleapis.comgoogle.com Following a similar workup procedure of neutralization and extraction, methyl 2-fluoroacrylate has been obtained in a 93% yield. googleapis.comgoogle.com

The following table summarizes the reaction conditions for the esterification of this compound:

| Esterifying Agent | Alcohol | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Concentrated H₂SO₄ | Methanol | Methyl tert-butyl ether (for extraction) | 30-35 | 2 | 89 |

| Concentrated H₂SO₄ | Butanol | Methyl tert-butyl ether (for extraction) | 30-35 | 2 | 90 |

| Thionyl Chloride | Methanol | Methyl tert-butyl ether (for extraction) | 30-35 | 2 | 93 |

Esterification Reagents (e.g., Concentrated Sulfuric Acid, Thionyl Chloride)

Purification and Isolation Techniques in this compound Synthesis

The purification of this compound is essential to obtain a product of high purity, which is often a prerequisite for its use in polymerization and other applications. googleapis.com

Crystallization is a primary method for the purification of crude this compound obtained from synthesis. googleapis.comgoogle.com The process typically involves dissolving the crude product in a suitable solvent and then allowing it to crystallize out of the solution, leaving impurities behind in the mother liquor. google.com

In the synthesis of this compound via the oxidation of 2-fluoroacrylaldehyde, the crude product is often purified by crystallization from n-heptane. googleapis.comgoogle.comgoogleapis.com This solvent has been shown to be effective in yielding the final product with high purity. googleapis.comgoogle.comgoogleapis.com For instance, after oxidation with either hydrogen peroxide/ferric chloride or m-CPBA, the crude acid is dissolved in n-heptane, from which the purified this compound crystallizes. googleapis.comgoogle.comgoogleapis.com Recrystallization from heptane (B126788) has also been noted as a method to upgrade the isomeric purity of substituted 2-fluoroacrylic acids. nih.gov

The general principle of crystallization involves finding a solvent in which the compound of interest is sparingly soluble at room temperature but more soluble at higher temperatures. rochester.edu The crude material is dissolved in a minimal amount of the hot solvent, and upon cooling, the desired compound crystallizes out. rochester.edu The choice of solvent is critical, and for this compound, n-heptane has been identified as a suitable crystallization solvent. googleapis.comgoogle.comgoogleapis.com Other solvents that may be used for crystallization include n-hexane and dichloromethane. google.com

Distillation Purification of 2-Fluoroacrylate Esters

The purification of 2-fluoroacrylate esters, which are highly susceptible to spontaneous polymerization, often involves distillation. This critical step aims to separate the desired monomer from impurities and unreacted starting materials. However, the elevated temperatures required for distillation can also initiate thermal polymerization, making the process challenging. To ensure a safe and efficient purification process, specific measures, such as the addition of polymerization inhibitors, are essential.

Polymerization inhibitors are crucial chemical compounds added during the distillation and storage of reactive monomers like 2-fluoroacrylate esters to prevent unwanted self-polymerization. The high reactivity of the acrylate double bond, especially at the elevated temperatures used in distillation, can lead to oligomerization and polymerization, which can result in product loss, increased viscosity, and potentially dangerous runaway reactions. These inhibitors function by intercepting the radical species that initiate the polymerization chain reaction.

Phenothiazine (B1677639) (PTZ): Phenothiazine is a highly effective inhibitor, particularly in the absence of oxygen and at higher process temperatures. It functions as a radical-trapping antioxidant. In some applications, a small quantity of phenothiazine (e.g., 10 mg) is added to the crude mixture before distillation to ensure the stability of the monomer.

Hydroquinone (B1673460) (HQ): Hydroquinone and its derivatives, such as the monomethyl ether of hydroquinone (MEHQ), are among the most popular and cost-effective inhibitors for acrylates. google.comCurrent time information in Bangalore, IN. They are particularly effective in the presence of dissolved oxygen, which is often required for them to function as stabilizers. guidechem.com Phenolic inhibitors like hydroquinone work by reacting rapidly with and terminating peroxide radicals (ROO•) that form when monomer radicals (R•) react with oxygen. rsc.org This prevents the initiation of a polymerization chain. rsc.org

Butylated Hydroxytoluene (BHT): BHT, also known as 2,6-di-tert-butyl-4-methylphenol, is another widely used phenolic inhibitor. Current time information in Bangalore, IN. Like hydroquinone, it is a radical scavenger that is effective for stabilizing monomers during storage and processing. rsc.org BHT is favored in some processes due to its good inhibition properties and is often used in small amounts to prevent polymerization during synthesis and purification steps. researchgate.net

The selection and concentration of an inhibitor depend on several factors, including the specific monomer, the process conditions (e.g., temperature, presence of oxygen), and the required purity of the final product. google.comrsc.org In industrial-scale production, these inhibitors are considered essential for maintaining process control and safety. Current time information in Bangalore, IN.

Table 1: Common Polymerization Inhibitors for Acrylate Distillation

| Inhibitor | Chemical Name | Primary Function | Typical Conditions of Use |

|---|---|---|---|

| Phenothiazine (PTZ) | 10H-Phenothiazine | Radical-trapping antioxidant | Effective at higher temperatures, can function in the absence of oxygen |

| Hydroquinone (HQ) | Benzene-1,4-diol | Reacts with peroxide radicals (ROO•) | Requires the presence of dissolved oxygen to be effective |

| Butylated Hydroxytoluene (BHT) | 2,6-di-tert-butyl-4-methylphenol | Phenolic radical scavenger | General purpose inhibitor for storage and processing |

Yield Optimization and Process Efficiency in this compound Production

Optimizing yield and process efficiency is a central goal in the chemical synthesis of this compound and its esters. Efficiency is influenced by the choice of synthetic route, reaction conditions, and purification methods. Several processes have been developed to produce these compounds effectively on an industrial scale.

One efficient, multi-step method starts from vinyl ethers. googleapis.com This process involves:

Reacting a vinyl ether with dichloromonofluoromethane to form a substituted cyclopropane compound. For example, using vinyl butyl ether can produce 2-butoxy-1-chloro-1-fluorocyclopropane (B6301599) with a reported purity of 98% and a yield of 96%. googleapis.com

Hydrolysis of the cyclopropane intermediate to yield 2-fluoroacrylaldehyde. This step can achieve a yield of 90%. googleapis.comgoogleapis.com

Oxidation of 2-fluoroacrylaldehyde to this compound. Using hydrogen peroxide with a ferric chloride catalyst, this step can reach a yield of 90%. googleapis.comgoogle.com An alternative oxidation using m-chloroperoxybenzoic acid (m-CPBA) has been reported to achieve a 92% yield. googleapis.comgoogle.com

Esterification of the resulting this compound to produce the desired 2-fluoroacrylate ester. Reacting this compound with methanol in the presence of sulfuric acid gives methyl 2-fluoroacrylate with an 89% yield. googleapis.com Using thionyl chloride as a reagent before the addition of methanol can improve the yield to 93%. googleapis.comgoogleapis.com

Another established industrial process involves the dehydrohalogenation of substituted 3-halo-2-fluoropropionic acid derivatives. For instance, the conversion of ethyl 3-chloro-2-fluoropropionate to ethyl 2-fluoroacrylate can be achieved with high efficiency. One patented method describes the fractional distillation of the product from the reaction mixture, resulting in a yield of 88%. google.com

Table 2: Reported Yields for Key Steps in this compound Production

| Reaction Step | Product | Reagents/Method | Reported Yield | Source |

|---|---|---|---|---|

| Cyclopropanation | 2-Butoxy-1-chloro-1-fluorocyclopropane | Vinyl butyl ether + Dichloromonofluoromethane | 96% | googleapis.com |

| Hydrolysis | 2-Fluoroacrylaldehyde | From cyclopropane intermediate | 90% | googleapis.com |

| Oxidation | This compound | 2-Fluoroacrylaldehyde + H₂O₂/FeCl₃ | 90% | googleapis.comgoogle.com |

| Oxidation | This compound | 2-Fluoroacrylaldehyde + m-CPBA | 92% | googleapis.comgoogle.com |

| Esterification | Methyl 2-fluoroacrylate | This compound + Methanol/H₂SO₄ | 89% | googleapis.com |

| Esterification | Methyl 2-fluoroacrylate | This compound + Thionyl chloride then Methanol | 93% | googleapis.comgoogleapis.com |

| Dehydrochlorination | Ethyl 2-fluoroacrylate | From Ethyl 3-chloro-2-fluoropropionate | 88% | google.com |

Advanced Spectroscopic Characterization and Elucidation of 2 Fluoroacrylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the environment of the fluorine atom within the 2-fluoroacrylic acid molecule. By analyzing various NMR spectra, including ¹H, ¹⁹F, and ¹³C, a comprehensive structural picture can be assembled.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically displays signals for the vinyl protons and the acidic proton of the carboxylic acid group. google.comgoogleapis.com The two geminal vinyl protons are non-equivalent and exhibit complex splitting patterns due to geminal coupling with each other and vicinal coupling with the fluorine atom.

One vinyl proton signal appears as a multiplet in the range of δ 5.17-5.62 ppm, while the other vinyl proton multiplet is observed further downfield between δ 5.62-6.07 ppm. google.comgoogleapis.com The acidic proton of the carboxylic acid group is typically observed as a broad singlet at approximately δ 7.20-7.45 ppm. google.comgoogleapis.com

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Vinyl H | 5.17-5.62 | Multiplet (m) |

| Vinyl H | 5.62-6.07 | Multiplet (m) |

| Carboxylic Acid H | 7.20-7.45 | Singlet (s) |

Data sourced from patent literature. google.comgoogleapis.com

Fluorine NMR (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy is a powerful technique for directly observing the fluorine nucleus. In the case of this compound in CDCl₃, the ¹⁹F NMR spectrum shows a characteristic signal for the single fluorine atom. This signal appears as a doublet of doublets (dd) at approximately -118.55 ppm. google.comgoogleapis.com The splitting pattern arises from the coupling of the fluorine atom with the two non-equivalent geminal protons.

Table 2: ¹⁹F NMR Spectroscopic Data for this compound in CDCl₃

| Fluorine Atom | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| C-F | -118.55 | Doublet of Doublets (dd) |

Data sourced from patent literature. google.comgoogleapis.com

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the two olefinic carbons, with the carbon atom directly bonded to the fluorine exhibiting a characteristic coupling. While specific data from peer-reviewed articles is limited in the provided search results, chemical database predictions suggest the presence of these key signals. chemscene.com

Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the structural assignments made from one-dimensional spectra. A COSY spectrum would show correlations between the coupled vinyl protons, while an HSQC spectrum would link each proton to its directly attached carbon atom. While the search results mention the availability of various NMR data, including 2D NMR, for this compound from certain suppliers, specific experimental data from these techniques were not detailed in the provided abstracts.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Vibrations (e.g., C=C, C=O, O-H, C-F)

The IR spectrum of this compound is expected to show several key absorption bands corresponding to its functional groups. These include:

A broad O-H stretching vibration for the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹.

A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

A C=C stretching vibration for the alkene double bond, generally found in the 1640-1680 cm⁻¹ region.

A C-F stretching vibration, which is expected to be a strong band in the 1000-1400 cm⁻¹ range.

While specific IR spectra for this compound were not provided in the search results, related compounds show characteristic C=O absorptions, such as at 1760 cm⁻¹ for a bromo-substituted derivative, indicating the typical region for this functional group. google.com General spectroscopic databases also list IR as an available analytical chart for this compound.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carbonyl | C=O Stretch | 1700-1725 |

| Alkene | C=C Stretch | 1640-1680 |

| Fluoroalkene | C-F Stretch | 1000-1400 |

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

Mass Spectrometry (MS)

Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of this compound. The molecular weight of this compound (C₃H₃FO₂) is 90.05 g/mol . chemscene.com In mass spectrometry, the molecule is ionized, often by bombarding it with electrons, which can cause the molecule to break apart into smaller, charged fragments. chemguide.co.uk The resulting mass spectrum displays the mass-to-charge ratio (m/z) of these fragments.

The molecular ion peak (M+), corresponding to the intact ionized molecule, will appear at an m/z value equal to its molecular weight. For this compound, this peak is expected at m/z 90. However, the molecular ion can be unstable and undergo fragmentation. chemguide.co.uk Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (-OH), resulting in an [M-17]+ peak, and the loss of a carboxyl group (-COOH), leading to an [M-45]+ peak. miamioh.edu The presence of fluorine can also lead to characteristic fragmentation, such as the loss of a fluorine atom (M-19) or hydrogen fluoride (B91410) (M-20). whitman.edu Analysis of these fragmentation patterns provides a molecular fingerprint that confirms the structure of this compound. savemyexams.com

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Formula | Mass Loss | Predicted m/z |

| [M]+ | C₃H₃FO₂ | 0 | 90 |

| [M-OH]+ | C₃H₂FO | 17 | 73 |

| [M-F]+ | C₃H₃O₂ | 19 | 71 |

| [M-HF]+ | C₃H₂O₂ | 20 | 70 |

| [M-COOH]+ | C₂H₃F | 45 | 45 |

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about molecular vibrations, yielding insights into the chemical structure and composition of a sample. horiba.comwiley-vch.de When a laser interacts with this compound, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). The frequency shifts in Raman scattering correspond to the vibrational modes of the molecule.

For this compound, characteristic Raman bands would be expected for the C=C double bond, the C=O carbonyl group, the C-F bond, and various C-H and O-H vibrations. The C=C stretching vibration in acrylate-type monomers typically appears around 1630-1650 cm⁻¹. horiba.com The C=O stretching of the carboxylic acid group is expected in the region of 1650-1750 cm⁻¹. horiba.com The C-F bond stretching vibration would also produce a characteristic peak. By analyzing the positions and intensities of these Raman bands, one can confirm the presence of these functional groups and thus the identity of this compound. Public databases like the RRUFF™ Project provide reference spectra for various minerals and compounds, which can be used for comparison. rruff.info

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. technologynetworks.com This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength and can be used to identify chromophores, which are the parts of a molecule that absorb light. azooptics.com

In this compound, the key chromophores are the carbon-carbon double bond (C=C) and the carbonyl group (C=O) of the carboxylic acid, which are in conjugation. This conjugation lowers the energy required for electronic transitions, shifting the absorption to longer wavelengths. Unsaturated aldehydes or ketones typically show absorption bands around 217 nm. Aromatic systems and conjugated systems exhibit characteristic absorption bands. For this compound, a π → π* transition is expected, and its wavelength of maximum absorbance (λmax) can be determined. azooptics.com According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the absorbing species, making UV-Vis spectroscopy a valuable tool for quantitative analysis. unchainedlabs.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.govlibretexts.org This technique involves directing a beam of X-rays onto a single crystal of this compound. The regular, repeating arrangement of molecules in the crystal lattice diffracts the X-rays in a specific pattern of spots. wikipedia.orgnih.gov

Application of Spectroscopic Data for Reaction Monitoring and Purity Assessment

The spectroscopic techniques described above are not only crucial for structural elucidation but also for practical applications such as reaction monitoring and purity assessment.

During the synthesis of this compound or its polymers, spectroscopic methods can be used to track the progress of the reaction. google.com For example, in the polymerization of α-fluoroacrylates, the disappearance of the monomer's C=C double bond signal in the Raman or IR spectrum can be monitored to determine the extent of polymerization. horiba.com Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for monitoring reactions, allowing for the identification of reactants, products, and byproducts in a reaction mixture. google.com

Spectroscopy is also essential for assessing the purity of this compound. Impurities, such as residual starting materials or byproducts, will have their own characteristic spectroscopic signatures. For instance, UV-Vis spectroscopy can be used to check for protein or chemical contamination in nucleic acid samples by looking at absorbance ratios, and similar principles can be applied to other compounds. technologynetworks.com The presence of unexpected peaks in a mass spectrum, or additional bands in a Raman or UV-Vis spectrum, can indicate the presence of impurities. The purity of this compound is often specified by suppliers, for example, as >98.0% (GC), indicating that gas chromatography was used for the purity assessment.

Computational Chemistry and Theoretical Investigations of 2 Fluoroacrylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer profound insights into the intrinsic properties of molecules. scispace.com These methods allow for the detailed examination of molecular geometry, electronic structure, and reactivity descriptors.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a principal tool for predicting the molecular geometry and electronic structure of chemical systems. scispace.comclinicsearchonline.org For 2-fluoroacrylic acid, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311+G(d,p), can be employed to determine its optimized molecular structure. karazin.uasemanticscholar.org These calculations reveal bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

The electronic structure of this compound is characterized by the distribution of electrons within the molecule. DFT calculations provide a detailed picture of this distribution, highlighting the influence of the electron-withdrawing fluorine atom and the carboxylic acid group on the electron density of the double bond. This information is crucial for understanding the molecule's chemical behavior. clinicsearchonline.org

Table 1: Calculated Geometrical Parameters of this compound (Example Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=C | 1.34 | ||

| C-F | 1.35 | ||

| C-C(O)OH | 1.48 | ||

| C=O | 1.21 | ||

| O-H | 0.97 | ||

| F-C-C | 122.0 | ||

| C=C-C(O)OH | 123.5 | ||

| O=C-O | 125.0 | ||

| H-O-C | 108.5 | ||

| F-C-C=O | 180.0 (trans) / 0.0 (cis) |

Note: The values in this table are illustrative and would be determined by specific DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. wuxiapptec.comdergipark.org.tr

Table 2: Frontier Orbital Energies and Reactivity Descriptors for this compound (Example Data)

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: These values are hypothetical and serve as an example of data obtained from DFT calculations.

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.netlibretexts.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. researchgate.net

In this compound, the MEP surface would show a region of high negative potential around the carbonyl oxygen of the carboxylic acid group, indicating a likely site for interaction with electrophiles. researchgate.net The area around the acidic hydrogen would exhibit a strong positive potential, highlighting its susceptibility to deprotonation. The fluorine atom and the double bond also influence the MEP, creating a complex potential landscape that governs intermolecular interactions. mdpi.com

Conformational Analysis and Isomerism (e.g., Cis/Trans Isomers)

Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. organicchemistrytutor.com For this compound, a key consideration is the relative orientation of the substituents around the C=C double bond, leading to the possibility of cis and trans isomers (or E and Z isomers). masterorganicchemistry.com

Computational methods can be used to calculate the relative energies of these isomers to determine which is more stable. nih.gov For disubstituted alkenes, steric hindrance between bulky groups plays a significant role in determining stability. libretexts.orgyoutube.com In the case of this compound, the E-isomer, where the fluorine and carboxylic acid groups are on opposite sides of the double bond, is generally expected to be more stable than the Z-isomer due to reduced steric strain. nih.govresearchgate.net Furthermore, rotation around the C-C single bond connecting the vinyl group to the carboxylic acid group gives rise to different conformers, the relative stabilities of which can also be assessed computationally.

Reaction Mechanism Studies

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways.

Computational Modeling of Synthetic Pathways

Theoretical modeling can be applied to investigate the feasibility and mechanisms of various synthetic routes to this compound. For instance, the synthesis involving the dehydrohalogenation of a precursor like 2-chloro-2-fluoropropionic acid can be modeled to understand the transition state and energy profile of the elimination reaction. ambeed.com Other synthetic approaches, such as the oxidation of 2-fluoroacrolein (B76022) or methods starting from malonic acid, can also be computationally explored to optimize reaction conditions and predict yields. smolecule.comgoogle.com

Computational studies on reactions involving this compound, such as its use in Diels-Alder reactions to form fluorinated chiral compounds, can help rationalize the observed stereoselectivity and regioselectivity. koyauniversity.org By modeling the transition states for different possible products, chemists can understand why one particular isomer is favored, aiding in the design of more efficient and selective syntheses. nih.gov

Transition State Calculations for Reaction Kinetics

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for investigating the kinetics of chemical reactions involving this compound and its derivatives. nih.gov By modeling the reaction pathways and calculating the energies of transition states, chemists can predict reaction rates, and stereo- and regioselectivity, offering insights that complement experimental findings. researchgate.netsolubilityofthings.com

A significant area of study has been the Diels-Alder reaction, a powerful method for forming cyclic compounds. koyauniversity.org Theoretical calculations have been employed to understand the influence of the fluorine substituent on the reaction's outcome. For instance, DFT calculations, often using the B3LYP functional with a basis set like 6-31G, can be performed on the transition states of possible regio- and stereoisomeric products. researchgate.netkoyauniversity.org These calculations allow for the prediction of activation energies (Ea), which are the energy barriers that must be overcome for a reaction to proceed. solubilityofthings.com The transition state with the lowest activation energy corresponds to the kinetically favored product.

In the context of Diels-Alder reactions involving this compound derivatives, calculations have shown a preference for the exo adduct over the endo adduct, which is contrary to the usual Alder-endo rule. koyauniversity.org This preference is explained by the lower activation energy of the exo transition state. koyauniversity.org For example, studies on the reaction of cyclopentadiene (B3395910) with derivatives of this compound have experimentally confirmed that the exo-adduct is the major product, a result supported by theoretical predictions. koyauniversity.org

The table below illustrates hypothetical activation energies for a Diels-Alder reaction, demonstrating how computational data can predict product ratios.

| Transition State | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Exo Pathway | 25.5 | Kinetically favored |

| Endo Pathway | 27.0 | Kinetically disfavored |

Note: The data in this table is illustrative and based on findings for similar fluorinated dienophiles to demonstrate the principle of transition state analysis. koyauniversity.org

These computational studies are crucial for the rational design of synthetic pathways, enabling chemists to predict how the fluorine atom's electronic effects will guide the stereochemical outcome of cycloaddition reactions. nih.govresearchgate.net

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are instrumental in predicting spectroscopic parameters for this compound, aiding in its characterization and the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational means is a vital tool for structure elucidation. mdpi.com Density Functional Theory (DFT) is widely used for this purpose, often employing methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹⁹F NMR chemical shifts.

For molecules like this compound, these predictions are particularly valuable. The calculated shifts can be correlated with experimental data to confirm assignments, especially when signals overlap or are ambiguous. mdpi.com Methodologies such as GIAO/B3LYP with extensive basis sets (e.g., 6-311+G(2d,p)) have proven effective in achieving good agreement between calculated and experimental shifts. mdpi.com Recent advancements also incorporate machine learning algorithms trained on large datasets of experimental spectra to predict ¹H chemical shifts with high accuracy (mean absolute error <0.10 ppm). researchgate.net For fluorinated compounds, specific DFT methods like ωB97XD with the aug-cc-pvdz basis set are recommended for predicting ¹⁹F NMR chemical shifts with high accuracy. rsc.org

Illustrative Predicted NMR Chemical Shifts for this compound

| Nucleus | Computational Method | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H (Olefinic) | GIAO/B3LYP/6-311+G(2d,p) | 5.0 - 6.5 |

| ¹⁹F | ωB97XD/aug-cc-pvdz | Varies with reference |

Note: The data in this table is illustrative, based on typical ranges for similar functional groups and the computational methods described. mdpi.comrsc.org

Vibrational Frequencies: Theoretical calculations of vibrational frequencies are essential for interpreting infrared (IR) and Raman spectra. nist.gov DFT calculations can predict the fundamental vibrational frequencies of molecules like this compound. nih.gov These calculations involve computing the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates) to find the normal modes of vibration. nih.gov

The calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. researchgate.net To improve accuracy, scaling factors are commonly applied. researchgate.net For example, for the B3LYP functional, different scaling factors might be used for frequencies above and below a certain value (e.g., 1000 cm⁻¹) to achieve better agreement with experimental data. researchgate.net These theoretical spectra help in assigning specific absorption bands in an experimental IR spectrum to particular molecular motions, such as C=O stretching, C=C stretching, or C-F stretching. nih.govsmu.edu

Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Calculated Frequency (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | 3500 - 3600 |

| C=O Stretch | 1700 - 1750 |

| C=C Stretch | 1640 - 1680 |

Note: The data in this table is illustrative, based on characteristic frequencies for the functional groups present in this compound. nist.gov

Intermolecular Interactions and Aggregation Behavior

The physical and chemical properties of this compound in condensed phases are governed by its intermolecular interactions. Computational chemistry provides deep insights into the nature and strength of these interactions, which include hydrogen bonding and van der Waals forces. rsc.org

Like other carboxylic acids, this compound is expected to form strong intermolecular hydrogen bonds. The most stable arrangement is typically a cyclic dimer, where two molecules are linked by two O-H···O hydrogen bonds between their carboxylic acid groups. nih.gov Computational methods can model these dimers and calculate their interaction energies to quantify the strength of the hydrogen bonds.

Theoretical approaches such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize these non-covalent interactions. mdpi.com NBO analysis, for example, can reveal the charge transfer that occurs from the lone pair of an oxygen atom (the hydrogen bond acceptor) to the antibonding orbital of the O-H bond (the hydrogen bond donor), providing a measure of the hydrogen bond's strength. mdpi.com

Symmetry-Adapted Perturbation Theory (SAPT) is another powerful method used to decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction (polarization), and dispersion. nih.gov This analysis helps to understand the fundamental nature of the forces holding the molecules together. For carboxylic acid dimers, the interaction is typically dominated by the electrostatic component, reflecting the strong polarity of the O-H and C=O bonds. nih.gov The aggregation behavior, driven by these interactions, influences properties such as boiling point, solubility, and crystal structure. rsc.org

Illustrative SAPT Energy Decomposition for a Carboxylic Acid Dimer (kcal/mol)

| Energy Component | Interaction Energy (kcal/mol) |

|---|---|

| Electrostatics | -15.0 |

| Exchange | 10.0 |

| Induction | -4.5 |

| Dispersion | -3.5 |

| Total Interaction Energy | -13.0 |

Note: This table provides an illustrative example of an energy decomposition for a typical carboxylic acid dimer, based on general findings in the literature. nih.gov

Modeling of Polymerization Processes Involving this compound

This compound is a valuable monomer for the synthesis of fluorinated polymers. guidechem.comresearchgate.net Computational modeling of its polymerization process provides critical information on reaction kinetics and the properties of the resulting polymer, poly(this compound).

Kinetic models, often solved using software like PREDICI®, can simulate the evolution of monomer conversion and polymer molecular weight over time. researchgate.net These models can incorporate the rate constants derived from quantum chemistry to predict the outcome of a polymerization under various conditions (e.g., different initiator concentrations or temperatures). researchgate.net

Furthermore, computational models can investigate the properties of the resulting poly(this compound). For instance, molecular dynamics simulations can be used to predict the glass transition temperature (Tg), mechanical properties, and solubility of the polymer. researchgate.net There is a reported correlation where Tg increases with the molecular weight of partially fluorinated acrylic copolymers. researchgate.net Such models are essential for designing new materials with specific properties for applications ranging from protective coatings to advanced biomaterials. researchgate.netresearchgate.net

Key Parameters in Polymerization Modeling

| Parameter | Significance | Computational Approach |

|---|---|---|

| Propagation Rate Constant (kp) | Determines the rate of polymer chain growth. | DFT calculation of the transition state for radical addition. researchgate.net |

| Termination Rate Constant (kt) | Influences the final molecular weight of the polymer. | Modeling of the combination of two polymer radicals. researchgate.net |

Reactivity and Derivatization of 2 Fluoroacrylic Acid

Reactions Involving the Carbon-Carbon Double Bond

The alkene functionality in 2-fluoroacrylic acid is the primary site for a variety of addition and polymerization reactions. The fluorine atom's electron-withdrawing nature enhances the electrophilicity of the double bond, making it susceptible to attack by both nucleophiles and radicals.

Polymerization Reactions (Homopolymerization and Copolymerization)

This compound and its esters are important monomers in the synthesis of fluorinated polymers. smolecule.comzhishangbio.com These polymers often exhibit desirable properties such as enhanced thermal stability, chemical resistance, and specific optical characteristics, making them suitable for high-performance applications. smolecule.comgoogle.comgoogle.com

Esters of this compound are known to undergo radical polymerization. For instance, methyl 2-fluoroacrylate (MFA) can be polymerized to yield a polymer with a high glass transition temperature (Tg) of 128°C. google.com The polymerization of 2-fluoroacrylate esters can be initiated using various radical initiators, including lauroyl peroxide and azo-bis-isobutylnitrile. newdrugapprovals.org To prevent premature or uncontrolled self-polymerization, especially during synthesis and purification, polymerization inhibitors such as phenothiazine (B1677639), hydroquinone (B1673460), and 2,6-di-tert-butyl-4-methylphenol (BHT) are often employed. google.com

A notable application of the radical polymerization of this compound is in the synthesis of Patiromer, a cross-linked polymer used as a potassium-binding agent. newdrugapprovals.org This polymer is synthesized through the suspension polymerization of this compound (91%), divinylbenzenes (8%), and 1,7-octadiene (B165261) (1%), utilizing a water-soluble radical initiator. newdrugapprovals.org

This compound and its derivatives are frequently used as comonomers to impart specific properties to polymers. smolecule.comgoogle.comrsc.org They can be copolymerized with a wide range of both fluorinated and non-fluorinated monomers. smolecule.comgoogle.comrsc.orgnih.gov

For example, copolymers of 1H,1H-perfluorocyclohexylmethyl 2-fluoroacrylate can be synthesized with up to 60% by weight of other copolymerizable monomers like methyl 2-fluoroacrylate and 1H,1H-perfluorooctyl 2-fluoroacrylate. google.com The copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF) has been explored for creating functional coatings with tunable wettability and improved adhesion. rsc.orgrsc.org

The incorporation of fluorinated monomers like this compound derivatives into polymers can enhance properties such as hydrophobicity. mdpi.com For instance, the copolymerization of 2,2,2-trifluoroethyl methacrylate (B99206) with other acrylic monomers is a common strategy to increase the water resistance of latex coatings. mdpi.com

| Comonomer 1 | Comonomer 2 | Resulting Copolymer Properties/Applications |

| This compound | Divinylbenzenes, 1,7-octadiene | Cross-linked polymer (Patiromer) for medical applications. newdrugapprovals.org |

| 1H,1H-perfluorocyclohexylmethyl 2-fluoroacrylate | Methyl 2-fluoroacrylate, 1H,1H-perfluorooctyl 2-fluoroacrylate | Optical materials, particularly for optical fibers. google.com |

| 2,2,2-Trifluoroethyl α-fluoroacrylate (FATRIFE) | 2-(Trifluoromethyl)acrylic acid (MAF) | Functional coatings with tunable wettability and adhesion. rsc.orgrsc.org |

| 2,2,2-Trifluoroethyl methacrylate | Butyl acrylate (B77674), Methyl methacrylate, Methacrylic acid | Water-resistant latex coatings. mdpi.com |

The presence of the fluorine atom on the acrylic monomer has a significant impact on the kinetics and thermodynamics of polymerization. The strong electron-withdrawing effect of fluorine alters the reactivity of the monomer. smolecule.com For instance, in the radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) and 2-(trifluoromethyl)acrylic acid (MAF), it was found that MAF does not undergo homopolymerization under radical conditions. rsc.org

The reactivity ratios for this monomer pair were determined to be rFATRIFE = 1.65 ± 0.07 and rMAF = 0 at 56 °C, indicating the formation of statistical copolymers. rsc.org The incorporation of the fluorine-containing monomer also influences the thermal properties of the resulting copolymer. For poly(FATRIFE-co-MAF) copolymers, the glass transition temperature (Tg) increases with a higher MAF content, while the thermal stability increases with a higher FATRIFE content. rsc.org

Copolymerization with Fluorinated and Non-Fluorinated Monomers

Nucleophilic Addition Reactions

The carbon-carbon double bond in this compound is susceptible to nucleophilic addition. smolecule.com This reactivity allows for the synthesis of a variety of derivatives. smolecule.comzhishangbio.com The electron-withdrawing fluorine atom makes the β-carbon of the acrylic system electrophilic and thus a prime target for nucleophiles.

A range of nucleophiles, including primary and secondary amines, thiols, and carbanions like those derived from diethyl malonate, can add across the double bond of fluorinated Michael acceptors. researchgate.net These reactions typically proceed under basic conditions, using catalysts such as potassium carbonate or triethylamine. researchgate.net The addition of alcohols (oxa-Michael reaction) to such systems is also possible, though often requires specific conditions due to generally lower reactivity compared to other nucleophiles. researchgate.net

Electrophilic Addition Reactions

While the electron-withdrawing fluorine atom generally deactivates the double bond towards electrophilic attack compared to non-fluorinated alkenes, electrophilic addition reactions can still occur. savemyexams.com The double bond in alkenes is an electron-rich area that can be attacked by electrophiles. savemyexams.com In an electrophilic addition reaction, the π electrons of the alkene act as a base, attacking the electrophile. libretexts.org

For asymmetrical alkenes, the regioselectivity of the addition is determined by the stability of the resulting carbocation intermediate, following Markovnikov's rule. savemyexams.comlasalle.edu However, the presence of a strong electron-withdrawing group like fluorine can influence this regioselectivity. The fluorine atom can destabilize a nearby carbocation, potentially leading to the formation of the anti-Markovnikov product. libretexts.org For instance, in the addition of HBr to an alkene with fluorine substituents, the proton will add to the carbon that results in the carbocation being further away from the destabilizing fluorine atoms. libretexts.org

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety of this compound is a primary site for transformations such as esterification, amidation, and salt formation, enabling the synthesis of a wide array of derivatives.

Esterification

Esterification of this compound is a common reaction, converting the acid into its corresponding esters, which are valuable monomers and intermediates. smolecule.comgoogle.com This transformation can be achieved by reacting the acid with an alcohol under various conditions.

One method involves the reaction of this compound with an alcohol, such as methanol (B129727), in the presence of a catalytic amount of concentrated sulfuric acid. googleapis.comgoogle.comgoogleapis.com The reaction is typically maintained at a moderately warm temperature, for instance, between 30-35°C, for several hours to achieve a high yield. googleapis.comgoogle.com An alternative approach uses thionyl chloride to first convert the carboxylic acid to its more reactive acyl chloride, which then readily reacts with an alcohol. googleapis.com For example, mixing this compound with thionyl chloride, followed by the dropwise addition of methanol at 30°C, also produces the methyl ester. googleapis.com

Table 1: Examples of this compound Esterification

| Alcohol | Reagent/Catalyst | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methanol | Concentrated H₂SO₄ | 30-35°C | Methyl 2-fluoroacrylate | 89% | googleapis.com, google.com |

| Methanol | Thionyl chloride | 30°C | Methyl 2-fluoroacrylate | - | googleapis.com |

| Butanol | Concentrated H₂SO₄ | 30-35°C | Butyl 2-fluoroacrylate | 90% | googleapis.com |

Amidation

The carboxylic acid group can react with amines to form amides, a key reaction for incorporating the 2-fluoroacrylate moiety into more complex molecules, including precursors for heterocyclic compounds. smolecule.comrsc.org Amide coupling typically requires the use of activating agents to facilitate the reaction between the carboxylic acid and the amine.

A well-documented procedure involves the use of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling agent and DIPEA (N,N-Diisopropylethylamine) as a base. rsc.org In one example, this compound was reacted with 1-phenyl-but-3-enylamine in dichloromethane (B109758) (CH₂Cl₂). rsc.org The addition of HBTU and DIPEA facilitated the formation of 2-fluoro-N-(1-phenyl-but-3-enyl)-propenamide with a high yield. rsc.org This reaction is crucial in the multi-step synthesis of fluorinated δ-lactams. rsc.org

Table 2: Example of this compound Amidation

| Amine | Coupling Agent | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-phenyl-but-3-enylamine | HBTU | DIPEA | CH₂Cl₂ | 2-fluoro-N-(1-phenyl-but-3-enyl)-propenamide | 89% | rsc.org |

Salt Formation

As a carboxylic acid, this compound readily reacts with bases to form salts. This reaction is straightforward and often used during workup procedures to separate the acid from other non-acidic components by extraction into an aqueous basic solution.

The sodium salt of this compound can be prepared by treating the acid with an aqueous solution of sodium hydroxide (B78521) (NaOH). rsc.org The addition of NaOH solution until the mixture reaches a basic pH (e.g., pH 11) results in the formation of sodium 2-fluoroacrylate. rsc.orgnih.gov The salt can then be isolated as a solid by evaporating the solvent. rsc.org Similarly, salts can be formed with other bases, such as the organic base quinine, which has been used to obtain crystalline salts of the corresponding acid. researchgate.net

Table 3: Salt Formation from this compound

| Base | Product Name | Molecular Formula | Reference |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Sodium 2-fluoroacrylate | C₃H₂FNaO₂ | rsc.org, nih.gov |

| Quinine | This compound-quinine salt | - | researchgate.net |

Reactions Involving the Fluorine Atom

Nucleophilic Substitution at the Alpha-Carbon

The substitution of the fluorine atom at the alpha-carbon of this compound by a nucleophile represents a significant synthetic challenge. The alpha-carbon is an sp²-hybridized vinylic carbon, and nucleophilic substitution at such centers is generally disfavored compared to substitution at sp³-hybridized carbons.